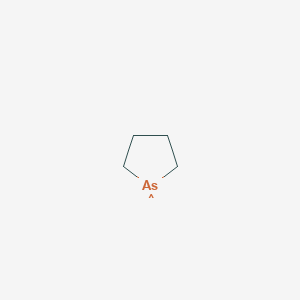

Arsolane

Description

Structure

2D Structure

Properties

Molecular Formula |

C4H8As |

|---|---|

Molecular Weight |

131.03 g/mol |

InChI |

InChI=1S/C4H8As/c1-2-4-5-3-1/h1-4H2 |

InChI Key |

PIDZMEAFOIKOEF-UHFFFAOYSA-N |

SMILES |

C1CC[As]C1 |

Canonical SMILES |

C1CC[As]C1 |

Origin of Product |

United States |

Synthetic Methodologies for Arsolane and Its Derivatives

Classical Synthetic Approaches to the Arsolane Ring System

Traditional methods for constructing the this compound ring system often utilize arsenic halides as key starting materials.

Reactions Involving Arsenic Halides and Grignard Reagents

A common classical approach involves the reaction of arsenic halides, particularly arsenous chloride (AsCl₃) or organoarsenic dihalides (RAsX₂), with Grignard reagents. This method allows for the formation of arsenic-carbon bonds necessary to close the five-membered ring.

For instance, the reaction of an appropriate di-Grignard reagent with an organoarsenic dihalide can lead to the formation of substituted arsolanes. This strategy has been employed for the synthesis of cyclic tertiary organoarsines. uow.edu.autandfonline.comresearchgate.net

Research has explored the reaction of tert-butylarsenous dichloride (tBuAsCl₂) with di-Grignard reagents like BrMg(CH₂)₄MgBr to yield tert-butylthis compound (cyclo-(CH₂)₄AstBu). tandfonline.com This reaction is typically carried out in ethereal solvents at low temperatures. tandfonline.com

Interactive Table 1: Synthesis of tert-Butylthis compound using Grignard Reagent

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |

| tBuAsCl₂ | BrMg(CH₂)₄MgBr | Ether | 0 | cyclo-(CH₂)₄AstBu |

Note: This table is illustrative based on the described reaction type.

Another example involves the reaction of phenylarsenous dichloride (C₆H₅AsCl₂) with 1,4-dilithio-1,2,3,4-tetraphenylbutadiene to synthesize pentaphenylarsole, a related cyclic arsenic compound. wikipedia.org While arsole (B1233406) is the unsaturated analog, this reaction highlights the use of organoarsenic dihalides and organometallic reagents in forming arsenic-containing rings.

Condensation Reactions in this compound Synthesis

Condensation reactions also play a role in the synthesis of this compound derivatives, particularly those containing oxygen or sulfur atoms in the ring (dioxarsolanes and dithiarsolanes). These reactions often involve the reaction of arsenic compounds with diols or dithiols.

The synthesis of 2-chloro-1,3,2-dithithis compound, for example, can be achieved through the reaction of arsenic trichloride (B1173362) (AsCl₃) with 1,2-ethanedithiol (B43112). uky.eduontosight.aicore.ac.uk This reaction involves the condensation with the elimination of HCl. uky.edu

Interactive Table 2: Synthesis of 2-Chloro-1,3,2-dithithis compound

| Reactant 1 | Reactant 2 | Product | Byproduct |

| AsCl₃ | 1,2-ethanedithiol | 2-chloro-1,3,2-dithithis compound | HCl |

Similarly, dioxarsolanes can be synthesized by the reaction of arsenic trioxide (As₂O₃) or arsenic trichloride with 1,2-diols. tandfonline.comtandfonline.comresearchgate.netscispace.com Reactions of arsenic trioxide with various 1,2-diols in specific molar ratios can yield 2,2′-oxybis(1,3,2-dioxarsolanes). tandfonline.comtandfonline.comscispace.com

Advanced Synthetic Strategies for Substituted Arsolanes

Beyond the classical approaches, more advanced strategies have been developed to synthesize substituted arsolanes, including those with organoarsenic(III) and organoarsenic(V) centers, as well as dioxarsolanes and dithiarsolanes, and methodologies that avoid the use of arsenous chloride.

Preparation of Organoarsenic(III) and Organoarsenic(V) Arsolanes

Organoarsenic compounds exist commonly in the oxidation states +III and +V. wikipedia.org Synthetic routes allow for the preparation of arsolanes with arsenic in either of these oxidation states.

Organoarsenic(III) arsolanes, which contain a trivalent arsenic atom, are often synthesized using the methods described in the classical approaches, such as the reaction of organoarsenic(III) halides with Grignard reagents. uow.edu.autandfonline.comresearchgate.net

Organoarsenic(V) arsolanes, containing a pentavalent arsenic atom, can be prepared by the oxidation of their corresponding organoarsenic(III) analogues. For example, selected cyclic tertiary organoarsines (containing As(III)) can be converted to their As(V) analogues by oxidation with hydrogen peroxide (H₂O₂). uow.edu.au

Synthesis of Dioxarsolanes and Dithiarsolanes

Dioxarsolanes and dithiarsolanes are cyclic compounds featuring the this compound ring system with oxygen or sulfur atoms adjacent to the arsenic. Their synthesis often involves the reaction of arsenic precursors with diols or dithiols, respectively.

The synthesis of 2-chloro-1,3,2-dithithis compound from arsenic trichloride and 1,2-ethanedithiol is a prime example of dithithis compound synthesis. uky.eduontosight.aicore.ac.uk Various substituted 2-halo-1,3,2-dithiarsolanes can be synthesized by combining different dithiols with AsX₃ (X = F, Cl). uky.edu

Dioxarsolanes are synthesized from the reaction of arsenic compounds with 1,2-diols. tandfonline.comtandfonline.comresearchgate.netscispace.com Reactions of arsenic trioxide with 1,2-diols can yield 2,2′-oxybis(1,3,2-dioxarsolanes). tandfonline.comtandfonline.comscispace.com 2-Chloro-1,3,2-dioxarsolanes can be synthesized in high yields by reactions of certain arsenic derivatives with arsenic trichloride. tandfonline.comresearchgate.netscispace.comscispace.com

Development of Arsenous Chloride-Free Methodologies

Given the inherent toxicity and handling challenges associated with arsenous chloride (AsCl₃) and organoarsenic chlorides, there has been interest in developing synthetic methodologies that avoid their use. uow.edu.auresearchgate.net

One such approach involves utilizing arylarsine oxides (ArAsO) as less hazardous synthetic equivalents to their corresponding dichlorides. uow.edu.au Arylarsine oxides are generally bench-stable solids that are less sensitive to moisture and oxygen compared to arsenous chlorides. uow.edu.au

Research has demonstrated that arylarsine oxides can be used in reactions with di-Grignard reagents to construct cyclic tertiary organoarsines, including arsolanes, in a less hazardous manner. uow.edu.auresearchgate.net While the yields might be lower compared to methods using arsenous chlorides, the improved safety profile is a significant advantage. uow.edu.au This method involves the sequential cleavage of As-O sigma bonds in the arylarsine oxide. uow.edu.au

Interactive Table 3: Arsenous Chloride-Free Synthesis of Arsolanes

| Electrophile | Nucleophile | Product | Notes |

| Arylarsine Oxide | Di-Grignard Reagent | This compound | Less hazardous than using AsCl₃ or RAsCl₂ |

Note: This table represents the general reaction type.

This development offers a promising avenue for the synthesis of arsolanes and related cyclic organoarsines with reduced handling risks.

Stereoselective Synthetic Routes to Chiral Arsolanes

The development of stereoselective synthetic routes to chiral arsolanes is an area of ongoing research, presenting unique challenges due to the nature of the arsenic center. The investigation of a one-pot di-Grignard cyclisation strategy for preparing this compound monomers was conducted within the context of synthesizing chiral ligands for stereoselective reactions. fishersci.at Although the reported yield for 1-phenylthis compound using this method was low, it demonstrates an approach towards potentially accessing chiral arsolanes by controlling the stereochemistry during the ring formation. fishersci.at

Achieving high stereoselectivity in the synthesis of chiral molecules often involves strategies such as utilizing chiral starting materials, resolution of enantiomers, employing chiral auxiliaries, or catalytic enantioselective synthesis. fishersci.nowikipedia.orgwikidata.orgwikipedia.org While these general principles apply to the synthesis of chiral organoarsenic compounds, specific detailed methodologies for the high enantioselective synthesis of arsolanes with defined stereocenters on the ring or at the arsenic atom are less extensively documented in the provided information.

Synthesis of this compound-Containing Functional Molecules

The incorporation of this compound moieties into larger functional molecules allows for the exploration of novel properties and applications, particularly in areas where the unique characteristics of organoarsenic compounds can be leveraged.

This compound units can be incorporated into more complex molecular architectures, leading to compounds with potentially interesting biological or material properties. A notable example is the synthesis of novel arsonolipids, which are arsenic-containing lipid analogs where an arsenic atom replaces the phosphorus atom found in phosphonolipids. nih.gov These arsonolipids have been incorporated into liposomes, forming arsonoliposomes, which have shown interesting biological activities, including selective toxicity towards cancer cells in vitro and in vivo studies. nih.govresearchgate.net

The potential for incorporating this compound or arsole structures with various substituents or functional groups into polymers has also been noted. wikipedia.orgnih.gov This suggests the possibility of developing polymeric materials with properties influenced by the presence of the this compound ring. Arsole-derived conjugated polymers represent a relatively new class of materials being explored in the field of organic electronics. fishersci.at

This compound derivatives can serve as ligands in coordination chemistry, utilizing the arsenic atom's ability to coordinate with metal centers. The synthesis of this compound-based ligands is crucial for their application in catalysis and other areas.

1-phenylthis compound has been reported for its use as a catalyst in arsa-Wittig reactions. fishersci.at This exemplifies the potential of this compound derivatives to act as catalytic species. General approaches to synthesizing arsine ligands, which involve introducing -AsPh₂ groups onto organic frameworks, are relevant to the synthesis of this compound-based ligands where the this compound ring itself acts as the phosphine (B1218219) equivalent or is substituted with arsine functionalities. fishersci.at The design and synthesis of ligands are critical for developing efficient catalytic systems. nih.govuni.lu

Polymerization Reactions Involving this compound Monomers

The study of polymerization reactions involving this compound monomers is an emerging area, with the aim of creating novel organoarsenic polymers with tailored properties. While detailed research specifically on the polymerization of saturated this compound monomers is limited in the provided information, the concept of incorporating this compound or arsole structures into polymers has been discussed. wikipedia.orgnih.gov

Structural and Conformational Analysis of Arsolane Systems

Molecular Geometry and Ring Conformations of Arsolanes

The arsolane ring, consisting of four carbon atoms and one arsenic atom, is not planar. nih.gov Its puckered nature is a consequence of minimizing ring strain, which encompasses both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms). libretexts.orgchemistrysteps.com The geometry of the ring can be described by a set of puckering coordinates, which quantify the out-of-plane displacements of the ring atoms. nih.govchemrxiv.org

For a five-membered ring like this compound, the conformation can be described by two puckering parameters: a puckering amplitude (q) and a phase angle (φ). nih.gov The puckering amplitude indicates the extent of non-planarity, while the phase angle defines the type of puckering. The two most symmetric conformations for a five-membered ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. In the twist conformation , two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. These two forms are not rigid and can interconvert through a low-energy process called pseudorotation. nih.gov During pseudorotation, the phase angle φ changes continuously, leading to a continuum of intermediate, less symmetric conformations.

Hypothetical Puckering Parameters for this compound Conformations

| Conformation | Puckering Amplitude (q, Å) | Phase Angle (φ, degrees) | Symmetry |

| Envelope (As out of plane) | 0.4 | 0 | C_s |

| Twist | 0.4 | 90 | C_2 |

| Envelope (Cβ out of plane) | 0.4 | 180 | C_s |

Note: This table presents hypothetical values for illustrative purposes, based on general knowledge of five-membered rings. Actual experimental or calculated values for this compound may vary.

The presence of the arsenic heteroatom and various substituents on the this compound ring significantly influences its conformational preferences. The larger atomic radius and different bond lengths and angles associated with arsenic compared to carbon will inherently affect the ring's geometry.

Substituents on the ring can introduce steric and electronic effects that favor certain conformations. For instance, a bulky substituent would preferentially occupy a position that minimizes steric hindrance with other atoms on the ring. In a substituted cyclohexane, for example, a large group favors an equatorial position to avoid 1,3-diaxial interactions. A similar principle would apply to this compound, where substituents would favor positions that minimize steric clash, thereby influencing the equilibrium between different envelope and twist conformations.

The electronic nature of substituents can also play a role. Electron-withdrawing or electron-donating groups can alter the bond lengths and angles within the ring, thereby modifying the potential energy surface of the pseudorotation pathway.

Stereochemistry of this compound Derivatives

The three-dimensional arrangement of atoms in this compound derivatives can lead to various stereoisomers, including enantiomers and diastereomers. The stereochemistry of these compounds is a critical aspect, particularly in the context of their potential applications in areas such as asymmetric catalysis.

A key feature of this compound derivatives is the potential for chirality at the arsenic atom. Trivalent arsenic compounds with three different substituents are chiral and can exist as a pair of enantiomers. researchgate.net In the case of a substituted this compound, if the arsenic atom is bonded to two carbon atoms of the ring and a third, different substituent (e.g., a phenyl group or a lone pair in a chiral environment), it can act as a stereocenter.

The configurational stability of the arsenic center is an important consideration. Trivalent arsenic compounds generally have a significant energy barrier to inversion, meaning that chiral arsines can often be resolved into their enantiomers and are configurationally stable under normal conditions. researchgate.net This property allows for the synthesis and study of enantiomerically pure this compound derivatives.

The synthesis of this compound derivatives with multiple stereocenters can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers, favoring the production of a single diastereomer. While specific examples of diastereoselective synthesis of this compound isomers are scarce in the literature, general strategies employed for other heterocyclic systems can be considered.

These strategies often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereochemistry in the starting material directs the stereochemical outcome of the reaction. For instance, a cycloaddition reaction to form the this compound ring could be rendered diastereoselective by using a chiral dienophile or a chiral catalyst. nih.gov

The analysis and characterization of this compound isomers are typically carried out using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. unimelb.edu.au Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, which is invaluable for determining the relative stereochemistry of substituents on the ring. In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the solid-state structure and stereochemistry. nih.gov

Intramolecular Interactions and Their Structural Implications

Intramolecular interactions, such as hydrogen bonds and through-space interactions between non-bonded atoms, can have a profound impact on the conformation and stability of this compound derivatives. The presence of suitable functional groups on the this compound ring can lead to the formation of these interactions.

For example, an this compound derivative bearing a hydroxyl group on a side chain could potentially form an intramolecular hydrogen bond with the arsenic atom or another functional group, thereby locking the molecule into a specific conformation. The strength of such an interaction would depend on the geometry of the ring and the nature of the atoms involved.

Reactivity and Reaction Mechanisms of Arsolane Compounds

Coordination Chemistry of Arsolane Ligands

Complex Formation with Transition Metals

The ability of this compound to act as a ligand in the formation of transition metal complexes is predicated on the presence of a lone pair of electrons on the arsenic atom. This lone pair allows this compound to function as a Lewis base, donating electron density to a Lewis acidic transition metal center. The resulting coordination complexes would feature a direct arsenic-metal bond.

While specific examples of this compound-transition metal complexes are not documented in publicly accessible literature, the behavior of other saturated heterocyclic phosphine (B1218219) and arsine ligands provides a basis for predicting their formation. The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor, such as a metal halide or a complex with labile ligands.

Table 1: Predicted Properties of Hypothetical this compound-Transition Metal Complexes

| Metal (M) | Predicted Geometry | Potential Synthetic Precursor | Predicted M-As Bond Character |

| Platinum (II) | Square Planar | K₂[PtCl₄] | Primarily σ-donation |

| Palladium (II) | Square Planar | PdCl₂(CH₃CN)₂ | Primarily σ-donation |

| Rhodium (I) | Square Planar | [Rh(CO)₂Cl]₂ | σ-donation and potential for weak π-backbonding |

| Iron (0) | Trigonal Bipyramidal | Fe(CO)₅ | σ-donation and significant π-backbonding |

This table is predictive and not based on experimental data for this compound.

Ligand Exchange and Reactivity within Metal Complexes

Once coordinated to a metal center, this compound would be susceptible to ligand exchange reactions. The strength of the this compound-metal bond would dictate the facility of its substitution by other ligands. Given that arsines are generally considered softer ligands, this compound would be expected to be more readily displaced by other soft ligands, such as phosphines, thiols, or other arsines.

The reactivity of the this compound ligand itself could also be modified upon coordination. For instance, the C-H bonds of the this compound ring might become more acidic, potentially allowing for deprotonation and further functionalization. However, without experimental evidence, these remain theoretical considerations.

Reactions of this compound with Small Molecules

The reactivity of this compound with small molecules is another area lacking specific research. Based on the general chemistry of arsines, several reaction pathways can be postulated.

Oxidation: this compound would be expected to be susceptible to oxidation, particularly by strong oxidizing agents. The arsenic(III) center could be oxidized to arsenic(V), potentially forming this compound oxides or other hypervalent arsenic species. Reaction with molecular oxygen (O₂) would likely be slow under ambient conditions but could be accelerated by heat or light.

Reaction with Halogens: Direct reaction with halogens (e.g., Cl₂, Br₂) would likely lead to oxidative addition at the arsenic center, forming dihaloarsoranes.

Alkylation: As a nucleophile, the arsenic atom in this compound could react with alkyl halides to form arsonium (B1239301) salts.

Catalytic Transformations Involving this compound Derivatives

The potential for this compound and its derivatives to be employed in catalytic transformations is an intriguing but entirely speculative field. For this compound to function as a ligand in a catalytic system, it would need to possess a combination of electronic and steric properties that could favorably influence the activity and selectivity of the metal catalyst.

Given the success of phosphine ligands in catalysis, it is conceivable that this compound-based ligands could be developed for applications in areas such as cross-coupling reactions or hydrogenation. The saturated backbone of this compound offers a different steric profile compared to the planar arsole (B1233406) ring, which could lead to unique selectivities. However, the synthesis of functionalized this compound derivatives and their subsequent testing in catalytic systems is a prerequisite for any such applications.

Theoretical and Computational Investigations of Arsolane

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are essential for elucidating the arrangement and energies of electrons within a molecule, which in turn dictate its chemical behavior. libretexts.org For arsolane, these studies focus on the frontier molecular orbitals and the specific nature of the arsenic-carbon bond.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the highest-energy orbital containing electrons and is typically associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity; a larger gap generally implies greater stability. youtube.comyoutube.com

For a saturated heterocycle like this compound, the HOMO is expected to be primarily localized on the arsenic atom, corresponding to its lone pair of electrons. This high-energy lone pair makes the arsenic center the primary site of nucleophilicity. The LUMO, in contrast, would likely be a combination of antibonding σ(As-C) and σ(C-C) orbitals, which could accept electron density in reactions with strong nucleophiles.

Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies and visualize the spatial distribution of these frontier orbitals. researchgate.netyoutube.com While specific DFT-calculated energy values for the parent this compound molecule are not prominently available in peer-reviewed literature, the general principles of FMO theory provide a robust framework for understanding its potential reactivity.

The arsenic-carbon (As-C) bond is a polar covalent sigma bond, characterized by a difference in electronegativity between arsenic (2.18 on the Pauling scale) and carbon (2.55). This polarity results in a partial positive charge (δ+) on the arsenic atom and a partial negative charge (δ-) on the carbon atoms.

Theoretical methods are used to quantify the characteristics of this bond, including its length, bond order, and the distribution of electron density. mdpi.com Natural Bond Orbital (NBO) analysis is a particularly powerful computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds, lone pairs, and antibonds that align with classical Lewis structures. researchgate.net An NBO analysis of this compound would provide detailed information on the hybridization of the arsenic and carbon atoms, the percentage of s- and p-character in the As-C bonding orbitals, and the precise natural atomic charges.

Furthermore, computational methods can calculate the Wiberg bond index, a measure of bond order that quantifies the degree of covalent bonding between two atoms. researchgate.net For the As-C single bond in this compound, this value would be expected to be close to 1.0. While specific calculated data for the parent this compound are sparse, these computational tools provide the means to thoroughly characterize the As-C bond. mdpi.com

Aromaticity and Antiaromaticity Debates in Related Arsenic Heterocycles (Arsole Context)

While this compound is a saturated, non-aromatic ring, its unsaturated counterpart, arsole (B1233406), has been the subject of extensive computational investigation regarding its potential aromaticity. The debate over arsole's electronic character provides crucial context for understanding the delocalization potential of electrons in arsenic-containing rings. Aromaticity is a concept used to describe cyclic, planar molecules with a set of delocalized π-electrons that confer enhanced stability. Historically, arsole was predicted to be non-aromatic or even antiaromatic. However, modern, high-level computational studies have challenged this view, suggesting a more nuanced picture.

To quantify the degree of aromaticity, chemists rely on several computational metrics that probe the magnetic properties of a ring system, as electron delocalization induces a characteristic ring current in the presence of an external magnetic field.

Nucleus-Independent Chemical Shift (NICS) is a widely used method where the magnetic shielding is calculated at a specific point in space, typically the center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). youtube.com A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic current and antiaromaticity.

Gauge-Including Magnetically Induced Currents (GIMIC) is a more direct method that quantifies the flow of electron current density through the molecular framework. wikipedia.org GIMIC calculations provide a numerical value for the integrated current strength (in nA/T), offering a clear measure of aromatic character. researchgate.netwikipedia.org Quantum chemical studies using GIMIC have shown that arsole sustains a net diatropic ring current, suggesting it is moderately aromatic. wikiwand.com The degree of aromaticity is found to be less than that of its lighter congeners, pyrrole (B145914) and phosphole. wikiwand.com

| Compound | Heteroatom | Integrated Ring Current (nA/T) | Aromaticity Characterization |

|---|---|---|---|

| Pyrrole | N | 15.7 | Aromatic |

| Phosphole | P | 11.3 | Moderately Aromatic |

| Arsole | As | 7.8 | Weakly Aromatic |

Note: The ring current values are representative values from GIMIC calculations reported in the literature to show the trend among homologous five-membered rings.

Computational Design of Novel this compound Structures:This would involve studies where computational methods are used to predict and design new molecules based on the this compound scaffold for specific purposes.

While the principles and methodologies for these types of computational investigations are well-established in chemistry, their specific application to "this compound" has not been documented in accessible scientific literature. General search results provided information on computational chemistry techniques and their application to other molecules, but none that focused on this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound "this compound" due to the absence of relevant research findings.

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Arsolanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of arsolane derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. nih.gov

¹H, ¹³C, ¹⁹F NMR Spectral Analysis for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of an this compound derivative provides information on the number of different kinds of protons and their local chemical environments. The protons on the carbon backbone of the this compound ring typically appear as multiplets in the aliphatic region of the spectrum. The exact chemical shift and multiplicity are highly dependent on the substitution pattern and the ring's conformation. For instance, the α-protons (adjacent to the arsenic atom) are influenced by the electronegativity and magnetic anisotropy of arsenic and any substituent attached to it. The β-protons are subsequently influenced by their neighbors.

¹³C NMR Spectroscopy: Carbon-13 NMR is crucial for defining the carbon skeleton of this compound derivatives. irisotope.comThe signals for the carbon atoms in the this compound ring appear in the aliphatic region, typically between 20 and 40 ppm, though this can be shifted by substituents. The carbon atoms directly bonded to the arsenic (Cα) may exhibit line broadening due to quadrupolar relaxation of the ⁷⁵As nucleus (a spin 3/2 nucleus). huji.ac.ilThe chemical shifts provide direct evidence of the electronic environment of each carbon atom. youtube.com¹⁹F NMR Spectroscopy: For this compound derivatives that have been functionalized with fluorine-containing groups, ¹⁹F NMR is an exceptionally sensitive and powerful tool. The large chemical shift range of ¹⁹F provides high resolution, and coupling between fluorine, protons (²JHF, ³JHF), and carbon-13 (¹JCF, ²JCF) can be invaluable for confirming structural assignments. Heteronuclear coupling between ⁷⁵As and ¹⁹F has been observed in some organoarsenic compounds, which could provide direct evidence of proximity if applicable to an this compound derivative. huji.ac.il

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Ring Data is generalized from typical values for five-membered aliphatic heterocycles and substituted derivatives.

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | α-CH₂ | 1.5 - 2.5 | Influenced by the substituent on the arsenic atom. |

| ¹H | β-CH₂ | 1.4 - 2.2 | Typically appears as a multiplet due to coupling with α-protons. |

| ¹³C | α-C | 25 - 40 | May be broadened by the quadrupolar ⁷⁵As nucleus. |

| ¹³C | β-C | 20 - 35 | Less affected by the arsenic atom compared to the α-carbon. |

Conformational Studies via Variable Temperature NMR and Coupling Constants

The five-membered this compound ring is not planar and exists in dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. researchgate.netAt room temperature, the interconversion between conformers is often fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons.

By lowering the temperature, this interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and then further, the single averaged peak for a given nucleus will broaden, decoalesce, and resolve into separate signals corresponding to the distinct axial and equatorial positions in the frozen conformation. Analysis of these spectra allows for the determination of the energy barriers to ring inversion and the relative thermodynamic stability of the conformers.

Proton-proton (³JHH) coupling constants, obtained from high-resolution ¹H NMR spectra, also provide crucial conformational information. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values around the ring, the time-averaged conformation in solution can be inferred.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netAnalysis of these spectra provides a fingerprint of the functional groups present in this compound derivatives. optica.orgIR Spectroscopy: This technique measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. For an this compound derivative, key vibrational modes include:

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): Found around 1450-1470 cm⁻¹.

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly effective for analyzing symmetric vibrations and bonds between heavy atoms. Therefore, the symmetric As-C stretching mode in the this compound ring is often a strong and easily identifiable peak in the Raman spectrum. Because water is a weak Raman scatterer, this technique can be advantageous for studying samples in aqueous solutions. researchgate.net

Table 2: Principal Vibrational Modes for the this compound Moiety| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch | 2850 - 3000 | IR, Raman |

| CH₂ Bend | 1450 - 1470 | IR, Raman |

| C-C Stretch | 1000 - 1200 | IR, Raman |

| As-C Stretch | 550 - 650 | IR, Raman (often strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.orgIt is used to determine the exact molecular weight of an this compound compound and to gain structural information from its fragmentation patterns. libretexts.orgchemguide.co.uk Upon ionization in the mass spectrometer (e.g., by electron impact), the this compound derivative forms a molecular ion (M⁺). The m/z value of this ion provides the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.

The fragmentation of organoarsenic compounds can be complex. nih.govresearchgate.netCommon fragmentation pathways for an this compound derivative might include:

Loss of a substituent from the arsenic atom: If the arsenic is substituted (e.g., with a phenyl or methyl group), the cleavage of the As-substituent bond is a common initial fragmentation step.

Ring Opening: The heterocyclic ring can cleave, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Rearrangements: Hydrogen rearrangements can occur, leading to fragment ions with unexpected m/z values.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating data from other spectroscopic methods.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comThis technique yields precise data on bond lengths, bond angles, and torsional angles, allowing for a complete picture of the molecular geometry and conformation. dtic.milmdpi.com For an this compound derivative, an X-ray crystal structure would reveal:

Precise Bond Lengths: The exact lengths of the As-C and C-C bonds within the five-membered ring. For example, As-C bond lengths in similar silylarsine compounds average around 2.36 Å. dtic.mil* Valence Bond Angles: The C-As-C angle within the ring, which is a key indicator of the steric and electronic environment around the arsenic atom, as well as the C-C-C and As-C-C angles.

Ring Conformation: The precise puckering of the this compound ring (e.g., a perfect envelope or a twisted conformation) is determined, providing a static image that complements the dynamic information from solution-phase NMR.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is revealed, showing any significant non-covalent interactions like hydrogen bonds or van der Waals forces that influence the solid-state structure.

Table 3: Illustrative Crystallographic Data for an this compound Ring Derivative This data is hypothetical, based on typical values for related heterocyclic structures.

| Parameter | Value |

|---|---|

| Bond Length (As-C) | 2.05 Å |

| Bond Length (C-C) | 1.54 Å |

| Bond Angle (C-As-C) | 95.2° |

| Bond Angle (As-C-C) | 104.5° |

| Ring Conformation | Envelope |

Other Advanced Spectroscopic Methods (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons. This method is particularly valuable for the characterization of radical species, transition metal complexes, and other paramagnetic centers. In the context of organoarsenic chemistry, EPR can provide detailed insights into the electronic structure and local environment of arsenic-centered radicals or molecules containing other paramagnetic moieties. The technique is founded on the principle of resonant absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field.

The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. The hyperfine coupling constant arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the arsenic nucleus (75As, I=3/2, 100% natural abundance). The interaction with an arsenic nucleus will typically split the EPR signal into a characteristic quartet (2nI + 1 = 2(1)(3/2) + 1 = 4). Analysis of these parameters can reveal information about the distribution of the unpaired electron's spin density across the molecule, thereby elucidating its molecular and electronic structure.

While EPR studies specifically on the parent this compound radical are not extensively documented, research on related arsenic-containing heterocycles provides significant insights. For instance, detailed EPR measurements have been conducted on tricyclic pnictogen radical cations that feature a central 7π-electron planar C4As2 ring. researchgate.net These compounds, which can be considered derivatives or analogs of this compound-containing systems, are prepared by the one-electron oxidation of their neutral precursors. researchgate.net

EPR spectroscopic analysis of these arsenic-containing radical cations confirms that they are arsenic-centered radicals, with a significant portion of the unpaired electron spin density localized on the arsenic atoms. researchgate.net The spectra for these S = ½ systems exhibit distinct hyperfine coupling to the two equivalent 75As nuclei, providing direct evidence of the radical's structure. researchgate.net

The research findings for these arsenic-containing radical cations are summarized in the table below.

| Compound Class | Radical Species | Key EPR Findings | Reference |

| Tricyclic Arsenic Heterocycle | Pnictogen Radical Cation [(ADC)As]₂•+ | Arsenic-centered radical with spin density delocalized over the C₄As₂ ring. Clear hyperfine coupling constants for the two arsenic nuclei were observed. | researchgate.net |

This data underscores the utility of EPR spectroscopy in confirming the identity and electronic properties of paramagnetic organoarsenic species. The technique's ability to probe the immediate environment of an unpaired electron makes it an indispensable tool for characterizing transient intermediates and stable radicals in the chemistry of arsenic heterocycles like this compound.

Applications of Arsolane in Chemical Research

Arsolane as Building Blocks in Organic Synthesis

This compound derivatives can serve as foundational units in the construction of more intricate molecular structures. The incorporation of an arsenic atom into a saturated cyclic framework provides unique steric and electronic properties that can be exploited in synthetic strategies. The synthesis of substituted arsolanes is a key aspect of their utility as building blocks. For instance, 1-phenylthis compound can be synthesized using a one-pot diGrignard cyclisation strategy, demonstrating a route to functionalized this compound rings that can then be further elaborated uow.edu.au.

Precursors for Complex Molecular Architectures

While extensive examples of this compound specifically as a precursor for highly complex natural products or pharmaceuticals are not widely documented, the ability to synthesize substituted arsolanes suggests their potential in this regard. Organic building blocks, in general, are fundamental functionalized molecules utilized in the modular assembly of complex compounds rsc.org. The development of synthetic routes to access this compound derivatives opens possibilities for their incorporation into more complex molecular architectures, following established principles of organic synthesis where smaller, functionalized units are coupled to build larger molecules libretexts.org. The synthesis of cyclic tertiary organoarsines, including arsolanes, from arylarsine oxides and di-Grignard reagents highlights their potential as precursors in constructing cyclic organoarsenic compounds rsc.org.

Synthons in Novel Chemical Reactions

Synthons are conceptual fragments representing idealized reactive species in retrosynthetic analysis, which correspond to actual reagents or intermediates used in forward synthesis sigmaaldrich.comuea.ac.uk. This compound derivatives can function as synthons or be derived from synthons in the design of new chemical transformations. The synthesis and characterization of dialkyldithiophosphate derivatives from 2-chloro-1,3,2-diox-arsolanes illustrate the use of this compound derivatives as starting materials for the generation of new compounds through specific reaction pathways tandfonline.com. This indicates that the this compound core, appropriately functionalized, can participate in novel chemical reactions to form diverse structures.

This compound Derivatives in Materials Science (excluding specific material properties)

This compound derivatives have been explored for their potential incorporation into various materials, particularly in the realm of polymers and composites. The presence of the arsenic atom can impart unique characteristics to these materials.

Incorporation into Organoarsenic Polymers

Organoarsenic compounds, in general, have been considered for their inclusion in polymeric structures. While arsoles (the unsaturated analogs) have seen some investigation in conjugated polymers google.com, the direct incorporation of saturated this compound rings into the main chain or as pendant groups in organoarsenic polymers is less extensively reported in the readily available literature. However, patent literature indicates the consideration of this compound alongside other heterocyclic structures as potential components in polymers, including bi-functionalized polysiloxane brush copolymers google.comgoogle.com.na. Some organoarsenic compounds are known to have a tendency to form polymers rsc.org, suggesting that appropriately functionalized this compound derivatives could potentially be integrated into polymeric networks.

Role in Organic-Inorganic Hybrid Composites

This compound derivatives have been mentioned in the context of composite materials, including those comprising mechanical ligands google.com. Organic-inorganic hybrid composites combine organic components with inorganic phases to achieve synergistic properties mdpi.com. The incorporation of organoarsenic compounds like this compound derivatives into such materials could potentially influence their structural integrity, interface properties, or introduce specific functionalities. While the precise role and detailed mechanisms of this compound derivatives in these composites are not extensively elaborated in general scientific literature, their inclusion in patent applications suggests ongoing research into their potential utility in this area google.com.

This compound-Based Ligands in Catalysis Research

This compound derivatives can function as ligands in coordination chemistry, and their metal complexes can be employed as catalysts in various chemical transformations. The arsenic atom within the this compound ring can coordinate to metal centers, influencing the catalyst's activity and selectivity. Research has demonstrated the use of an this compound in catalyzing Wittig-like olefination transformations uow.edu.au. This highlights the potential of this compound-based compounds to act as efficient catalysts in organic reactions. The synthesis of this compound monomers has also been explored in the context of developing new chiral ligands for catalytic applications uow.edu.au, suggesting a growing interest in utilizing the this compound scaffold to design ligands with specific catalytic properties. The study of arsine-based ligands in catalysis is an active area of research, and this compound derivatives represent a class of such ligands with potential for further exploration rsc.org.

Application in Asymmetric Synthesis Research

Asymmetric synthesis is a critical field focused on producing chiral compounds with high selectivity for a specific enantiomer. irbbarcelona.org This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules, where different enantiomers can have vastly different biological activities. irbbarcelona.org Catalytic asymmetric reactions, utilizing chiral catalysts, are highly efficient and environmentally advantageous methods for achieving enantioselectivity. irbbarcelona.org The development of new chiral ligands that can coordinate to metals is a key area of research in asymmetric catalysis. irbbarcelona.org While the direct application of this compound itself in asymmetric synthesis is not extensively documented in the provided search results, the potential exists for designing chiral this compound derivatives to act as ligands in asymmetric catalytic systems. The inherent chirality that can be introduced into substituted arsolanes could make them valuable components in the design of catalysts for enantioselective transformations. Research in asymmetric synthesis is actively exploring new chiral structures and methodologies. anr.fromu.ac.jpmdpi.comrsc.org

Research in Supramolecular Assemblies Incorporating this compound Moieties

Supramolecular chemistry involves the construction of larger, ordered assemblies from smaller molecular building blocks through non-covalent interactions. osaka-u.ac.jp This field has relevance in developing smart materials, drug delivery systems, and understanding biological self-assembly processes. osaka-u.ac.jpsioc-journal.cnnih.govuniv-rennes.fr The incorporation of organoarsenic moieties, such as this compound, into molecular structures can influence their self-assembly behavior and the properties of the resulting supramolecular architectures. While specific examples of this compound being directly used in the formation of supramolecular assemblies are not detailed in the provided results, the concept of using organo-pnictogen compounds (including arsenic) as building blocks in coordination chemistry and for creating novel structures is an active area. rice.edunih.govresearchgate.net The ability of pnictine derivatives to act as Lewis bases and form complexes with metal centers or other Lewis acids suggests their potential in directing the formation of supramolecular structures through coordination interactions. researchgate.net Research in supramolecular assembly explores various molecular components and their interactions to create functional materials. osaka-u.ac.jpsioc-journal.cnnih.govuniv-rennes.fr

Historical Perspectives and Future Research Directions

Evolution of Synthetic Methodologies for Arsolane

The synthesis of organoarsenic compounds has a history spanning over 200 years, with early work providing fundamental insights into chemical concepts like valency. usa-journals.comrsc.org Early organoarsenic chemistry often involved volatile and toxic arsenic precursors. researchgate.net The first organometallic compound identified was tetramethyldiarsine (cacodyl) in 1760, synthesized by heating arsenic oxide with potassium acetate. rsc.org This early work, while not directly focused on this compound, laid the groundwork for understanding arsenic-carbon bond formation.

More specific to cyclic organoarsines, the reaction of tert-butylarsenic dichloride ('BuAsCl₂) with di-Grignard reagents like BrMg(CH₂)₄MgBr or BrMg(CH₂)₅MgBr has been reported to yield cyclo-(CH₂)₄As'Bu (tert-butylthis compound) and cyclo-(CH₂)₅As'Bu (tert-butylarsenane), respectively. researchgate.nettandfonline.com This method, utilizing Grignard reagents, is a classical approach for synthesizing cyclic compounds with heteroatoms, including phospholanes from phosphonous(III) dichlorides and di-Grignard reagents. researchgate.net

However, conventional synthetic routes often require the handling of volatile and toxic arsenic precursors. researchgate.net This has historically restricted experimental studies in organoarsenic chemistry. researchgate.net More recently, "nonvolatile intermediate transformation (NIT)" methods have been developed to provide safer access to functional organoarsenic compounds. researchgate.net These methods utilize cyclooligoarsines, prepared from nonvolatile inorganic precursors, as important intermediates. researchgate.net While the direct application of NIT methods specifically for this compound synthesis is not extensively detailed in the provided information, this approach represents a significant evolution in the broader synthesis of organoarsenic compounds, potentially offering safer routes to this compound derivatives. The pursuit of practical synthetic methods is crucial to stimulate the field of organoarsenic chemistry. researchgate.net

Emerging Trends in Organoarsenic Heterocyclic Chemistry

Emerging trends in organoarsenic heterocyclic chemistry are driven by a renewed interest in the unique properties and potential applications of these compounds, particularly in areas beyond traditional uses like agriculture, which are declining due to environmental and health concerns. usa-journals.comwikipedia.org

One significant trend is the focus on conjugated arsenic compounds, such as arsole (B1233406) derivatives. researchgate.net The elucidation of their intrinsic properties, including electronic structure and aromaticity, has spurred research into functional organoarsenic chemistry. researchgate.netwikipedia.org This has led to the development of various arsenic-containing π-conjugated molecules and polymers in recent years. researchgate.net For instance, arsole-derived conjugated polymers are being explored for applications in organic electronics, showing promise as p-type semiconductors. researchgate.net

Another emerging area involves the use of organoarsenic compounds in catalysis. Although early reports exist, the majority of demonstrations in organopnictogen redox catalysis, including arsenic, have emerged in the past decade. mit.edu Arsolanes have shown potential as catalysts in transformations like arsa-Wittig reactions. researchgate.netmit.edu For example, 1-phenylthis compound has been demonstrated as an efficient catalyst for converting aldehydes to olefins. researchgate.net This suggests a growing interest in leveraging the redox properties of arsenic in cyclic systems for catalytic applications.

Furthermore, there is an increasing exploration of organoarsenic functionalization in hybrid materials, such as polyoxometalates. Organoarsonate functionalization offers a new avenue to tune the structure and electronic properties of these materials. acs.org This approach is still relatively underexplored compared to organophosphonate functionalization. acs.org

Challenges and Opportunities in this compound Research

Research into this compound and other organoarsenic compounds faces several challenges, primarily related to the inherent toxicity of arsenic and the historical reliance on hazardous synthetic methods. rsc.orgresearchgate.net Handling organoarsenic compounds requires strict safety procedures. rsc.org Conventional synthetic routes often involve volatile and toxic arsenic precursors, which has limited experimental studies. researchgate.net

Despite these challenges, there are significant opportunities in this compound research. The development of safer synthetic methodologies, such as nonvolatile intermediate transformation (NIT) methods, is crucial for advancing the field by mitigating safety concerns associated with traditional approaches. researchgate.netresearchgate.net

Understanding the fundamental properties of this compound and its derivatives, including their electronic structure, reactivity, and potential for aromaticity (in the case of unsaturated analogs like arsole), presents opportunities for discovering new chemical transformations and designing novel materials. researchgate.netwikipedia.org The unique electronic properties conferred by the arsenic atom within a cyclic system can lead to interesting reactivity and physical properties not observed in their carbon or even phosphorus analogs.

The exploration of arsolanes in catalysis is another promising area. researchgate.netmit.edu Further research into the catalytic mechanisms and the design of new this compound-based catalysts could lead to efficient and selective synthetic methods.

The potential for incorporating this compound units into functional materials, such as conjugated polymers and hybrid systems, offers opportunities for developing materials with tailored electronic, optical, or catalytic properties. researchgate.netresearchgate.netacs.org

Addressing the challenges related to synthesis and safety while capitalizing on the unique chemical nature of arsenic in cyclic systems will be key to unlocking the full potential of this compound research.

Q & A

Basic: How should researchers formulate a focused research question on Arsolane's chemical behavior?

Methodological Answer: Begin by identifying gaps in existing literature using systematic reviews (e.g., physicochemical stability, reactivity under varying conditions). Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or Bloom’s Taxonomy to structure questions around analysis, synthesis, or evaluation . For example: “How does this compound’s thermal stability (Outcome) compare to analogous boron-containing compounds (Comparison) under oxidative conditions (Intervention) over 24-hour periods (Time)?” Refine the scope using iterative background searches in peer-reviewed databases (e.g., ACS Publications, Springer) and validate feasibility through preliminary experiments .

Basic: What key physicochemical properties of this compound should be prioritized in foundational studies?

Methodological Answer:

Prioritize properties critical to reactivity and application, such as:

| Property | Analytical Method | Relevance |

|---|---|---|

| Thermal Stability | Differential Scanning Calorimetry | Determines decomposition thresholds |

| Solubility | HPLC with varied mobile phases | Impacts synthesis and purification routes |

| Spectroscopic Profile | NMR, IR, Mass Spectrometry | Validates structural integrity |

Use standardized protocols (e.g., IUPAC guidelines) to ensure reproducibility, and cross-reference data with computational models (DFT, MD simulations) .

Basic: How can researchers ensure robust literature reviews for this compound-related studies?

Methodological Answer:

- Databases: Prioritize Scopus, Web of Science, and PubMed, filtering for articles with ≥5 citations/year to gauge impact .

- Keywords: Combine terms like “this compound synthesis”, “boron cluster reactivity”, and “steric effects” with Boolean operators.

- Critical Appraisal: Use CRAAP (Currency, Relevance, Authority, Accuracy, Purpose) to assess source credibility. Exclude non-peer-reviewed platforms (e.g., ) .

- Synthesis Tools: Employ Zotero or Mendeley for citation management and thematic coding to identify trends .

Advanced: What experimental design strategies address this compound’s air-sensitive behavior in kinetic studies?

Methodological Answer:

- Controlled Environment: Use gloveboxes (<1 ppm O₂/H₂O) for synthesis and sample preparation. Validate conditions with in-situ Raman spectroscopy .

- Kinetic Probes: Incorporate radical traps (e.g., TEMPO) or isotopic labeling (¹¹B NMR) to trace degradation pathways .

- Redundancy: Replicate experiments across multiple batches to distinguish intrinsic reactivity from artifacts. Report uncertainties via error bars and statistical tests (e.g., t-tests, ANOVA) .

Advanced: How can contradictions in this compound’s catalytic activity data be resolved?

Methodological Answer:

- Source Analysis: Audit methodologies for variables like solvent polarity, temperature gradients, or catalyst loading % (see example table):

| Study | Solvent (Dielectric Constant) | Catalyst Loading (%) | Activity (TOF) |

|---|---|---|---|

| A (2023) | THF (7.5) | 5 | 120 |

| B (2024) | DMF (36.7) | 2 | 45 |

- Meta-Analysis: Apply multivariate regression to isolate confounding factors. Use software like R or Python’s SciPy for data harmonization .

- Collaborative Verification: Share raw datasets via repositories (e.g., Zenodo) for independent validation .

Advanced: What methodologies optimize this compound’s integration into hybrid materials while maintaining stability?

Methodological Answer:

- Compatibility Screening: Test this compound with polymers/matrices (e.g., MOFs, silica gels) using accelerated aging tests (85°C/85% RH). Monitor structural integrity via XRD and BET surface area analysis .

- Functionalization Routes:

- Covalent Grafting: Use silane coupling agents (e.g., APTES) for SiO₂ composites.

- Non-Covalent: Leverage π-π stacking with aromatic polymers (e.g., PANI).

- Performance Metrics: Track loading efficiency (%) and leach rates via ICP-MS over 30-day cycles .

Advanced: How should researchers structure publications on this compound to address interdisciplinary audiences?

Methodological Answer:

Adhere to a structured abstract format:

Introduction: Contextualize this compound’s novelty (e.g., “Boron-cluster analogs in catalysis”).

Methods: Detail synthetic protocols, characterization tools, and statistical thresholds (α=0.05).

Results: Use subheadings for physicochemical data, reactivity, and application benchmarks.

Discussion: Link findings to prior work, emphasizing mechanistic insights over speculative claims .

Include data availability statements and author contribution matrices to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.